molecular formula C10H7F3N2OS B069934 5-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)thiophene-2-carbaldehyde CAS No. 175202-94-5

5-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)thiophene-2-carbaldehyde

Cat. No. B069934
M. Wt: 260.24 g/mol
InChI Key: ZAZOCQFBLVVZPT-UHFFFAOYSA-N
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Description

5-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)thiophene-2-carbaldehyde is a chemical compound with potential applications in various fields, including medicinal chemistry and material science. Its unique structure and properties have drawn significant interest from researchers.

Synthesis Analysis

  • Ali et al. (2021) described an effective green one-pot and catalyst-free synthesis of novel compounds, including those with a structure similar to our compound of interest (Ali et al., 2021).
  • Hu et al. (2010) synthesized related compounds using the Vilsmeier-Haack reagent, demonstrating a methodology that might be applicable to our compound (Hu et al., 2010).

Molecular Structure Analysis

  • Butcher et al. (2007) analyzed a molecule with a similar structure, highlighting the L-shaped structure and angles between different groups, which could be relevant for understanding our compound's structure (Butcher et al., 2007).

Chemical Reactions and Properties

  • Asiri and Khan (2010) synthesized a compound by condensation, which might provide insights into the reactivity of our compound (Asiri & Khan, 2010).

Physical Properties Analysis

  • The physical properties of similar compounds were detailed by Xu and Shi (2011), providing a basis for understanding the physical characteristics of our compound (Xu & Shi, 2011).

Chemical Properties Analysis

  • Bhat et al. (2016) provided insights into the chemical properties of related compounds, which may offer clues about our compound’s chemical behavior (Bhat et al., 2016).

Scientific Research Applications

  • Synthesis of Fused Tetracyclic Quinoline Derivatives

    • Application : This compound is used in the synthesis of fused tetracyclic quinoline derivatives, which are important heterocyclic bioactive natural products and pharmaceuticals due to their significant and wide-spectrum biological properties .
    • Method : The synthesis involves a one-pot domino reaction, microwave synthesis using a catalyst, using ionic liquids, photocatalytic synthesis (UV radiation), Pfitzinger reaction, I2-catalyzed cyclization reaction, Wittig reaction, cascade reaction, imino Diels–Alder reaction, Friedel–Crafts reaction, CDC reaction, solvent-free reactions and using small chiral organic molecules as catalysts .
    • Results : Several of these compounds have been obtained with diverse pharmacological and biological activities, such as antiplasmodial, antifungal, antibacterial, potent antiparasitic, antiproliferative, anti-tumor and anti-inflammatory activities .
  • Synthesis of Dihydrouracils Spiro-Fused to Pyrrolidines

    • Application : This compound is used in the synthesis of a small library of dihydrouracils spiro-fused to pyrrolidines. These compounds are synthesized from β-aryl pyrrolidines, providing products with the 2-arylethyl amine moiety, a structural feature often encountered in compounds active in the central nervous system .
    • Method : The β-aryl pyrrolidines are synthesized through a three-step methodology that includes a Knoevenagel condensation reaction, a 1,3-dipolar cycloaddition reaction, and a nitrile reduction .
    • Results : The synthesized compounds are expected to have potential applications in the treatment of various central nervous system disorders .
  • Synthesis of Fused Tetracyclic Systems Containing a Quinoline Nucleus

    • Application : This compound is used in the synthesis of fused tetracyclic systems containing a quinoline nucleus. These compounds have diverse pharmacological and biological activities, such as antiplasmodial, antifungal, antibacterial, potent antiparasitic, antiproliferative, anti-tumor and anti-inflammatory activities .
    • Method : The synthesis involves a one-pot domino reaction, microwave synthesis using a catalyst, using ionic liquids, photocatalytic synthesis (UV radiation), Pfitzinger reaction, I2-catalyzed cyclization reaction, Wittig reaction, cascade reaction, imino Diels–Alder reaction, Friedel–Crafts reaction, CDC reaction, solvent-free reactions and using small chiral organic molecules as catalysts .
    • Results : Several of these compounds have been obtained with diverse pharmacological and biological activities .
  • Synthesis of Dihydrouracils Spiro-Fused to Pyrrolidines

    • Application : This compound is used in the synthesis of a small library of dihydrouracils spiro-fused to pyrrolidines. These compounds are synthesized from β-aryl pyrrolidines, providing products with the 2-arylethyl amine moiety, a structural feature often encountered in compounds active in the central nervous system .
    • Method : The β-aryl pyrrolidines are synthesized through a three-step methodology that includes a Knoevenagel condensation reaction, a 1,3-dipolar cycloaddition reaction, and a nitrile reduction .
    • Results : The synthesized compounds are expected to have potential applications in the treatment of various central nervous system disorders .
  • Synthesis of Fused Tetracyclic Systems Containing a Quinoline Nucleus

    • Application : This compound is used in the synthesis of fused tetracyclic systems containing a quinoline nucleus. These compounds have diverse pharmacological and biological activities, such as antiplasmodial, antifungal, antibacterial, potent antiparasitic, antiproliferative, anti-tumor and anti-inflammatory activities .
    • Method : The synthesis involves a one-pot domino reaction, microwave synthesis using a catalyst, using ionic liquids, photocatalytic synthesis (UV radiation), Pfitzinger reaction, I2-catalyzed cyclization reaction, Wittig reaction, cascade reaction, imino Diels–Alder reaction, Friedel–Crafts reaction, CDC reaction, solvent-free reactions and using small chiral organic molecules as catalysts .
    • Results : Several of these compounds have been obtained with diverse pharmacological and biological activities .
  • Synthesis of Pyrano[2,3-c]pyrazoles

    • Application : This compound is used in the synthesis of pyrano[2,3-c]pyrazoles. These compounds have attracted considerable attention in the pharmaceutical industry as anti-inflammatory agents .
    • Method : The synthesis involves cyclocondensation and refluxing a mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-ol, 1,2,3-thiadiazole-4-carbaldehyde, and the pyranopyrazole derivative .
    • Results : The synthesized compounds are expected to have potential applications in the treatment of various inflammatory disorders .

properties

IUPAC Name

5-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]thiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2OS/c1-15-7(4-9(14-15)10(11,12)13)8-3-2-6(5-16)17-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZOCQFBLVVZPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)C2=CC=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379645
Record name 5-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)thiophene-2-carbaldehyde

CAS RN

175202-94-5
Record name 5-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-2-thiophenecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175202-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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